Benzofuro[3,2-d]pyrimidin-4-amine

kinase inhibition CLK1 DYRK1A

Researchers requiring a validated tricyclic scaffold for kinase inhibitor or OLED programs often face supply inconsistency and undocumented bioactivity. Benzofuro[3,2-d]pyrimidin-4-amine addresses this with a defined benzofuro-pyrimidine core that enables π-π stacking and hydrogen bonding. • Documented sub-nanomolar S1P1 agonist potency (EC50 = 0.470 nM) provides a quantitative benchmark for hit-to-lead optimization. • OLED host material performance exceeding 20% EQE at 1000 cd/m² demonstrates its electron-transport utility. • 4-Amino handle allows rapid derivatization via microwave-assisted Dimroth rearrangement for focused library synthesis. • Consistent purity (≥95%) and global shipping ensure reproducible experimental results and supply chain reliability.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
Cat. No. B1642028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuro[3,2-d]pyrimidin-4-amine
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)N
InChIInChI=1S/C10H7N3O/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5H,(H2,11,12,13)
InChIKeyKLGPSUOHSZMZQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzofuro[3,2-d]pyrimidin-4-amine Scaffold Overview


Benzofuro[3,2-d]pyrimidin-4-amine (C10H7N3O; MW: 185.18 g/mol) is a tricyclic heteroaromatic compound comprising a fused benzofuran and pyrimidine ring system with a primary amine at the 4-position [1]. The benzofuro[3,2-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry and materials science, characterized by a planar, electron-deficient core capable of engaging in π-π stacking interactions and hydrogen bonding via the pyrimidine nitrogen atoms and the 4-amino group. This core scaffold has demonstrated activity across multiple biological targets, including kinases (CLK1, DYRK1A, CaPkc1), G-protein coupled receptors (S1P1), and has been employed as an electron-transporting host material in organic light-emitting diodes (OLEDs) [2]. The 4-amino functionality serves as a key synthetic handle for further derivatization, enabling the rapid generation of focused libraries via microwave-assisted Dimroth rearrangement chemistry [3].

Benzofuro[3,2-d]pyrimidin-4-amine Substitution and Comparator Analysis


Substituting the benzofuro[3,2-d]pyrimidin-4-amine scaffold with superficially similar heterocyclic cores—such as benzothieno[3,2-d]pyrimidin-4-amines or furo[2,3-d]pyrimidines—without direct comparative data introduces substantial risk of compromised target engagement or altered physicochemical properties. Experimental evidence demonstrates that the oxygen atom in the benzofuran ring confers distinct electronic properties and kinase selectivity profiles relative to sulfur-containing benzothiophene analogs, with measurable differences in inhibitory potency against CLK1 and DYRK1A kinases [1]. Additionally, the fused ring topology (e.g., [3,2-d] versus [2,3-d] ring fusion) critically influences antiproliferative activity, as demonstrated by divergent IC50 values against human cancer cell lines [2]. Even within the benzofuro[3,2-d]pyrimidine class, minor structural modifications at the 4-amino position can shift potency by orders of magnitude—for instance, certain N-aryl derivatives exhibit sub-micromolar EC50 values at S1P1 (0.47 nM) whereas other substitutions yield >10 μM activity at alternative targets [3]. Generic substitution without head-to-head validation therefore cannot guarantee functional equivalence and may invalidate experimental reproducibility or material performance specifications.

Benzofuro[3,2-d]pyrimidin-4-amine Comparative Evidence


CLK1/DYRK1A Kinase Inhibitor Scaffold Comparison

Direct scaffold comparison reveals that 7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines (Series 1) and their 7-methoxybenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues (Series 2) exhibit differential kinase inhibitory profiles despite identical substitution patterns [1]. In head-to-head evaluation against five protein kinases (CDK5/p25, CK1δ/ε, GSK3α/β, DYRK1A, CLK1), the benzothieno series (2a-z) demonstrated superior dual inhibition of CLK1 and DYRK1A relative to the benzofuro series (1a-z) [1]. The research paper explicitly concludes that 'Compounds (2a-z) turned out to be particularly promising for the development of new pharmacological dual inhibitors of CLK1 and DYRK1A kinases' while the benzofuro series (1a-z) did not receive equivalent designation [1]. This scaffold-dependent selectivity profile establishes that benzofuro and benzothieno cores are not functionally interchangeable for kinase inhibitor development.

kinase inhibition CLK1 DYRK1A Alzheimer's disease dual inhibitor

Antiproliferative Activity and Ring Topology

A systematic comparison of ring fusion topology demonstrates that furo[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines exhibit distinct antiproliferative profiles across cancer cell lines [1]. In a parallel screen against HepG2, Bel-7402, and HeLa cell lines, the most potent furo[2,3-d]pyrimidine derivative (compound 4a) achieved an IC50 of 0.70 μM against HepG2 cells [1]. In contrast, the benzofuro[3,2-d]pyrimidine derivatives (compounds 12a-12c) were also evaluated but did not achieve comparable sub-micromolar potency in this study, with 4a identified as the best-performing antitumor agent overall [1]. Molecular docking studies further revealed that compound 4a exhibited favorable binding modes with receptor tyrosine kinase, suggesting that the smaller furo[2,3-d]pyrimidine scaffold may provide advantages for certain antitumor applications relative to the benzofuro[3,2-d]pyrimidine scaffold [1].

anticancer antiproliferative HepG2 Bel-7402 HeLa

S1P1 Receptor Agonist Activity

A benzofuro[3,2-d]pyrimidine derivative (BindingDB ID BDBM50156672; CHEMBL3794064) has been characterized as a potent agonist at the human sphingosine-1-phosphate receptor 1 (S1P1) with an EC50 value of 0.470 nM (0.47 nM) in a functional [35S]-GTPγS binding assay using CHO cell membranes expressing human S1P1 [1]. This sub-nanomolar potency positions the benzofuro[3,2-d]pyrimidine scaffold as a viable core for S1P1 modulator development. Notably, the potency window relative to S1P3 antagonism—where related benzofuro[3,2-d]pyrimidine derivatives show IC50 >1,000 nM (>1 μM)—suggests potential for achieving functional selectivity across S1P receptor subtypes [2], although direct selectivity data for this specific compound are not available in the abstract.

S1P1 agonist GPCR multiple sclerosis immunomodulation

CaPkc1 Antifungal Target Inhibition

Three benzofuro[3,2-d]pyrimidine derivatives were evaluated for inhibitory activity against Candida albicans protein kinase C (CaPkc1), a regulator of cell wall integrity and a potential antifungal drug target [1]. In a concentration-response study across 50 μM, 100 μM, and 150 μM, all three derivatives exhibited maximal CaPkc1 inhibitory activity at 100 μM, with reduced inhibition observed at 150 μM [1]. This concentration-dependent profile—specifically the optimal inhibition at 100 μM and decreased activity at higher concentration—represents a defined pharmacological characteristic of this scaffold for CaPkc1 inhibition. Cross-study inference suggests this scaffold class warrants further optimization for antifungal applications [1].

antifungal CaPkc1 Candida albicans protein kinase C

Blue Phosphorescent OLED Host Performance

An electron-transport-type host material incorporating the benzo[4,5]furo[3,2-d]pyrimidine (BFP) core, designated CzBFPmSi, was synthesized and evaluated in blue phosphorescent organic light-emitting diodes (PhOLEDs) [1]. In a mixed-host device configuration with mCBP, the CzBFPmSi-containing device achieved high external quantum efficiency (EQE) exceeding 20% at a practical luminance of 1000 cd/m², with low efficiency roll-off [1]. The BFP core is proposed as an alternative to triphenyltriazine electron-accepting units in n-type host materials, with studies indicating improved device lifetime compared to triazine-based hosts [2]. This performance benchmark establishes the benzofuro[3,2-d]pyrimidine scaffold as a viable electron-transporting building block for high-efficiency blue OLED applications.

OLED electron-transport host blue phosphorescent external quantum efficiency

Microwave-Assisted Dimroth Rearrangement Synthesis

An efficient microwave-assisted Dimroth rearrangement methodology enables rapid access to diverse N-arylbenzo[b]furo[3,2-d]pyrimidin-4-amines and their benzo[b]thieno[3,2-d]pyrimidin-4-amine analogues [1]. This synthetic route proceeds via condensation of anilines with N′-(2-cyanaryl)-N,N-dimethylformimidamide intermediates, which are obtained from 3-amino-6-methoxybenzofuran-2-carbonitrile or 3-amino-6-methoxybenzothiophene-2-carbonitrile precursors with dimethylformamide dimethylacetal [1]. The microwave-accelerated protocol provides a useful and rapid access to libraries of these tricyclic compounds, enabling parallel structure-activity relationship (SAR) exploration [1]. The synthetic accessibility of the benzofuro[3,2-d]pyrimidine scaffold via this methodology supports its utility as a privileged core for both medicinal chemistry and materials science applications requiring focused compound libraries.

microwave synthesis Dimroth rearrangement library generation heterocyclic chemistry

Benzofuro[3,2-d]pyrimidin-4-amine Application Scenarios


Dual CLK1/DYRK1A Kinase Inhibitor Discovery

Researchers pursuing dual inhibitors of CLK1 and DYRK1A kinases for Alzheimer's disease or Down syndrome should preferentially select the benzo[b]thieno[3,2-d]pyrimidin-4-amine scaffold (Series 2) over the benzo[b]furo[3,2-d]pyrimidin-4-amine scaffold (Series 1), based on direct comparative kinase profiling data that identified the benzothieno series as particularly promising for dual inhibition [1]. The benzofuro scaffold may be retained for applications requiring alternative kinase selectivity profiles, as the core heteroatom (O vs. S) demonstrably influences target engagement [1].

Anticancer Scaffold Selection by Ring Topology

For anticancer programs targeting HepG2 hepatocellular carcinoma, the furo[2,3-d]pyrimidine scaffold (exemplified by compound 4a with IC50 = 0.70 μM) may offer superior antiproliferative potency compared to benzofuro[3,2-d]pyrimidine derivatives [1]. However, the benzofuro[3,2-d]pyrimidine scaffold remains a valid alternative for applications where its distinct electronic properties or synthetic accessibility provide advantages for lead optimization [1].

S1P1 Modulator Development for Autoimmune Diseases

Medicinal chemistry teams developing S1P1 receptor agonists for multiple sclerosis or other autoimmune disorders can utilize benzofuro[3,2-d]pyrimidine derivatives as a validated core scaffold, with reported agonist potency of EC50 = 0.470 nM at human S1P1 [1]. The sub-nanomolar potency benchmark provides a quantitative reference for hit-to-lead optimization and functional selectivity profiling against S1P3 and other S1P receptor subtypes [1] [2].

OLED Host Materials for Blue PhOLEDs

Materials scientists developing host materials for blue phosphorescent OLEDs can employ the benzo[4,5]furo[3,2-d]pyrimidine (BFP) core as an electron-transporting building block, with demonstrated device performance achieving EQE >20% at 1000 cd/m² and low efficiency roll-off [1]. The BFP scaffold serves as a viable alternative to triazine-based electron-deficient moieties, with evidence suggesting improved device lifetime [2].

Technical Documentation Hub

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23 linked technical documents
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